Ácido 3-bromo-2-etoxiphenylborónico

Descripción general

Descripción

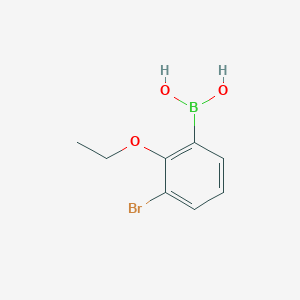

3-Bromo-2-ethoxyphenylboronic acid is a chemical compound with the empirical formula C8H10BBrO3 and a molecular weight of 244.88 . It is commonly used in various research and industrial applications .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-ethoxyphenylboronic acid consists of a phenyl ring substituted with a bromo group, an ethoxy group, and a boronic acid group . The exact 3D structure is not provided in the search results.Mecanismo De Acción

Target of Action

The primary target of 3-Bromo-2-ethoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as 3-Bromo-2-ethoxyphenylboronic acid, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 3-Bromo-2-ethoxyphenylboronic acid . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the synthesis of a wide range of organic compounds .

Pharmacokinetics

Its stability, readiness for preparation, and environmentally benign nature suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the action of 3-Bromo-2-ethoxyphenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds . The exact molecular and cellular effects would depend on the specific compounds synthesized.

Action Environment

The action of 3-Bromo-2-ethoxyphenylboronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that it can proceed effectively in a variety of environmental contexts.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 3-Bromo-2-ethoxyphenylboronic acid in lab experiments is its ability to form stable complexes with electron-rich compounds. This property makes it an ideal reagent for the Suzuki-Miyaura coupling reaction. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to handle in certain experiments.

Direcciones Futuras

There are several future directions for the study of 3-Bromo-2-ethoxyphenylboronic acid. One area of research is the development of new synthetic methods for this compound. Another area of research is the exploration of its potential applications in medicinal chemistry, particularly as inhibitors of protein kinases. Additionally, the study of its interactions with other compounds and its mechanism of action can provide valuable insights into its potential uses in various fields of science.

In conclusion, 3-Bromo-2-ethoxyphenylboronic acid is a chemical compound that has shown great potential in various fields of science. Its unique properties make it an ideal reagent for the Suzuki-Miyaura coupling reaction and its potential applications in medicinal chemistry make it a promising area of research for the future. Further studies are needed to fully understand its mechanism of action and explore its potential applications in various fields of science.

Aplicaciones Científicas De Investigación

- Aplicación: El ácido 3-bromo-2-etoxiphenylborónico sirve como un valioso reactivo de ácido borónico en estas reacciones. Participa en la construcción de compuestos biarilo, que encuentran aplicaciones en productos farmacéuticos, agroquímicos y ciencia de materiales .

- Aplicación: Los investigadores han diseñado sensores fluorescentes basados en ácidos borónicos, incluido el ácido 3-bromo-2-etoxiphenylborónico, para detectar los niveles de glucosa. Estos sensores cambian la intensidad de la fluorescencia al unirse a la glucosa, lo que los hace útiles para el control de la diabetes y la biosensación .

Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura

Sensores Fluorescentes

En resumen, el ácido 3-bromo-2-etoxiphenylborónico encuentra aplicaciones en reacciones de acoplamiento cruzado, síntesis orgánica, detección fluorescente, química de materiales, química medicinal y catálisis. Su versatilidad lo convierte en una herramienta valiosa para los investigadores de todas las disciplinas . Si necesita más detalles o tiene alguna otra pregunta, ¡no dude en preguntar! 😊

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

3-Bromo-2-ethoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between a boronic acid and an organohalide, catalyzed by a palladium complex . The compound interacts with various enzymes and proteins, including palladium catalysts, which facilitate the transmetalation step in the coupling process. The nature of these interactions is primarily based on the formation of a boron-oxygen bond, which is crucial for the transmetalation to occur .

Cellular Effects

The effects of 3-Bromo-2-ethoxyphenylboronic acid on various cell types and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with cellular proteins and enzymes. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins . While specific studies on 3-Bromo-2-ethoxyphenylboronic acid are limited, it is likely that it shares similar cellular effects due to its boronic acid moiety.

Molecular Mechanism

At the molecular level, 3-Bromo-2-ethoxyphenylboronic acid exerts its effects through interactions with biomolecules, particularly in the context of Suzuki-Miyaura coupling. The compound binds to palladium catalysts, facilitating the transmetalation step where the boron atom transfers its organic group to the palladium center . This process is essential for the formation of carbon-carbon bonds. Additionally, boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site serine residues, thereby modulating enzyme activity .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Bromo-2-ethoxyphenylboronic acid in laboratory settings are crucial for its effectiveness in biochemical reactions. The compound is generally stable under standard laboratory conditions but can degrade over time when exposed to moisture or high temperatures . Long-term studies on its effects on cellular function are limited, but it is essential to store the compound properly to maintain its reactivity and efficacy in experiments.

Dosage Effects in Animal Models

Studies on the dosage effects of 3-Bromo-2-ethoxyphenylboronic acid in animal models are sparse. Like other boronic acids, its effects can vary with different dosages. At low doses, it may exhibit minimal toxicity and effective biochemical activity, while at high doses, it could potentially cause adverse effects such as enzyme inhibition and cellular toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

Boronic acids are generally metabolized through oxidation and conjugation reactions, leading to the formation of boronic acid metabolites These metabolites can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 3-Bromo-2-ethoxyphenylboronic acid within cells and tissues are influenced by its chemical properties. Boronic acids can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with binding proteins and other biomolecules.

Subcellular Localization

The subcellular localization of 3-Bromo-2-ethoxyphenylboronic acid is determined by its chemical structure and interactions with cellular components. Boronic acids can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s activity and function within the cell, affecting various biochemical processes.

Propiedades

IUPAC Name |

(3-bromo-2-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYPWRXCLLXPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698894 | |

| Record name | (3-Bromo-2-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352525-81-6 | |

| Record name | Boronic acid, (3-bromo-2-ethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352525-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-2-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1R,4S)-2-Bicyclo[2.2.1]heptanyl]ethanamine](/img/structure/B1505827.png)

![1H-Pyrrolo[2,3-B]pyridine-3-carboxamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B1505855.png)

![1H-Pyrrolo[2,3-B]pyridine, 6-fluoro-1-(phenylsulfonyl)-](/img/structure/B1505856.png)

![Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1505859.png)